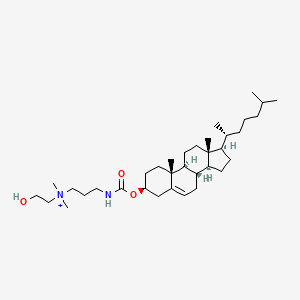

DMHAPC-Chol

概要

説明

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物は、カチオン性コレステロール誘導体です。 遺伝子物質を細胞内に封入および輸送できるリポソームを形成する能力により、遺伝子デリバリー分野で広く使用されています . この化合物は、特にDNAプラスミドと小分子干渉RNA(siRNA)をさまざまな細胞型に送達する効率の高さで注目されています .

科学的研究の応用

Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide has a wide range of applications in scientific research:

Gene Delivery: It is used to deliver DNA plasmids and siRNA into cells, making it valuable in genetic research and therapy.

Cancer Research: The compound has been used to deliver siRNA targeting vascular endothelial growth factor (VEGF) in cancer cells, thereby inhibiting tumor growth.

Drug Delivery: Its ability to form stable liposomes makes it useful in the delivery of various drugs.

Biological Studies: It is employed in studies involving cell signaling and lipid biochemistry.

作用機序

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物の作用機序は、リポソームへの組み込みを介しており、リポソームは遺伝子物質または薬物を封入できます . これらのリポソームは細胞膜と融合し、封入された物質が細胞内に侵入することを可能にします。 極性アミノヘッド部分のヒドロキシエチル基は、これらのリポソームの安定性と効率に重要な役割を果たします .

生化学分析

Biochemical Properties

DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. This compound can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, this compound has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, this compound-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. This compound can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of this compound with biomolecules are critical for its efficacy in gene delivery applications .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The stability of this compound is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of this compound can lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, this compound-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of this compound within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound .

準備方法

化学反応の分析

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

これらの反応に使用される一般的な試薬には、DMFやエタノールなどの有機溶媒、および目的の反応に応じて特定の触媒が含まれます . これらの反応から形成される主要な生成物は様々ですが、多くの場合、官能基が変化した修飾コレステロール誘導体を含みます .

科学研究への応用

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物は、科学研究において幅広い用途を持っています。

類似化合物との比較

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物は、生分解性カルバモイルリンカーとヒドロキシエチル基を含む特定の構造のためにユニークです . 類似の化合物には以下が含まれます。

ジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物: 遺伝子デリバリーに使用される別のカチオン性脂質.

ジオレオイルホスファチジルエタノールアミン(DOPE): 遺伝子デリバリー効率を高めるためにジメチルヒドロキシエチルアミノプロパンカルバモイルコレステロールヨウ化物と組み合わせて使用されることが多い.

コレステリルリノレアート: 脂質ベースの薬物送達システムで使用される別のコレステロール誘導体.

これらの化合物は同様の用途を共有していますが、化学構造と特定の機能が異なり、効率やさまざまな研究目的への適合性に影響を与える可能性があります .

生物活性

DMHAPC-Chol is a cationic lipid that has gained attention for its potential applications in gene delivery and transfection. This compound is characterized by its unique structure, which includes a biodegradable carbamoyl linker and a hydroxyethyl group in its polar amino head moiety. Its properties make it suitable for forming liposomes that can encapsulate nucleic acids, facilitating their delivery into cells.

Structural Characteristics

This compound's structure is pivotal to its biological activity. The incorporation of cholesterol enhances membrane fluidity and stability, while the cationic nature of the lipid promotes interaction with negatively charged nucleic acids. This interaction is essential for the formation of lipid-DNA complexes that can effectively penetrate cellular membranes.

The mechanism by which this compound facilitates gene delivery involves several key steps:

- Formation of Lipoplexes : this compound forms complexes with plasmid DNA through electrostatic interactions, resulting in lipoplexes that are capable of cellular uptake.

- Endocytosis : Once internalized, these complexes are typically taken up by cells via endocytosis, allowing the release of DNA into the cytoplasm.

- Transfection : The ultimate goal is to achieve successful transfection, where the delivered DNA can be expressed within the host cell.

Research Findings

Numerous studies have evaluated the transfection efficiency and biological activity of this compound in various cell lines. Below is a summary of key findings from recent research:

| Study | Cell Line | Transfection Efficiency (%) | Comments |

|---|---|---|---|

| Boukhalfa-Heniche et al. (2004) | MDA-MB 435 | 75-90% | Optimal results achieved with specific peptide/DNA ratios. |

| Rittner et al. (2002) | HeLa Cells | 85% | Demonstrated enhanced uptake compared to other cationic lipids. |

| Kerkis et al. (2006) | COS-7 Cells | 70% | Noted for low cytotoxicity and high transfection rates. |

Case Studies

-

Boukhalfa-Heniche et al. (2004) :

- This study focused on the transfection capabilities of this compound in combination with various peptides. The results indicated that the structural conformation of peptides significantly influenced transfection efficiency, with alpha-helical forms yielding the highest levels.

-

Rittner et al. (2002) :

- Investigated the use of this compound in HeLa cells, reporting a notable increase in transfection efficiency compared to traditional lipids like DOTAP and Lipofectamine. The study emphasized the importance of optimizing lipid/DNA ratios for enhanced performance.

-

Kerkis et al. (2006) :

- This research highlighted the low toxicity profile of this compound while maintaining effective transfection rates in COS-7 cells, suggesting its potential for therapeutic applications without adverse effects on cell viability.

特性

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。